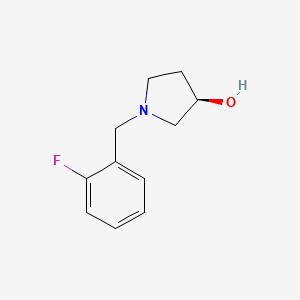

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJXUNSHLAVKH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol: An In-Depth Technical Guide

Introduction

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents and clinical candidates.[1] Its rigid, five-membered ring system serves as a valuable pharmacophore, enabling precise spatial orientation of substituents to optimize interactions with biological targets. Within this class, (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a key building block, prized for its combination of a stereochemically defined alcohol, a secondary amine for further derivatization, and a fluorinated aromatic moiety which can enhance metabolic stability and binding affinity.

This guide provides a comprehensive overview of the principal synthetic pathways to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and provide detailed, field-proven protocols to empower the successful synthesis and application of this vital intermediate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary and highly convergent strategies. Both pathways commence from the commercially available or readily synthesized chiral precursor, (R)-pyrrolidin-3-ol. The key disconnection is the C-N bond between the pyrrolidine nitrogen and the benzylic carbon.

This analysis identifies two main synthetic transformations:

-

Reductive Amination: The coupling of (R)-pyrrolidin-3-ol with 2-fluorobenzaldehyde.

-

Direct N-Alkylation: The reaction of (R)-pyrrolidin-3-ol with a 2-fluorobenzyl halide.

Both pathways are highly efficient and will be explored in detail.

Pathway 1: Synthesis via Reductive Amination

Reductive amination is arguably the most robust and widely employed method for the N-alkylation of secondary amines. This one-pot procedure involves the initial formation of a hemiaminal intermediate, followed by its dehydration to an iminium ion, which is then reduced in situ to the target amine. This pathway offers high yields, mild reaction conditions, and avoids the handling of potentially lachrymatory benzyl halides.

Mechanism and Rationale

The reaction proceeds through a well-established mechanism. The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting hemiaminal rapidly loses water to form a transient iminium ion. A mild and selective reducing agent, typically a borohydride-based reagent, then delivers a hydride to the iminium carbon to furnish the final product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Its reduced reactivity compared to reagents like sodium borohydride prevents the premature reduction of the starting aldehyde. Furthermore, STAB is tolerant of the mildly acidic conditions (often facilitated by acetic acid) that are used to catalyze iminium ion formation, making it ideal for one-pot procedures.

Visual Workflow: Reductive Amination

Detailed Experimental Protocol

Materials:

-

(R)-pyrrolidin-3-ol (1.0 eq)

-

2-Fluorobenzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-pyrrolidin-3-ol (1.0 eq) and anhydrous dichloromethane.

-

Add 2-fluorobenzaldehyde (1.1 eq) followed by glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Continue stirring at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluent system typically a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Pathway 2: Synthesis via Direct N-Alkylation

Direct N-alkylation with a suitable electrophile, such as 2-fluorobenzyl bromide or chloride, is another highly effective strategy. This method relies on the nucleophilicity of the pyrrolidine nitrogen to displace a halide leaving group. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Mechanism and Rationale

This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. The secondary amine of (R)-pyrrolidin-3-ol attacks the benzylic carbon of the 2-fluorobenzyl halide, displacing the bromide or chloride ion. A base is required to scavenge the HBr or HCl generated, preventing the protonation and deactivation of the starting amine nucleophile.

The choice of base and solvent is crucial for success. An inorganic base like potassium carbonate (K₂CO₃) is commonly used due to its low cost, moderate reactivity, and ease of removal. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base while leaving the anion relatively free to act as a proton scavenger, and they can accelerate SN2 reactions.

Detailed Experimental Protocol

Materials:

-

(R)-pyrrolidin-3-ol (1.0 eq)

-

2-Fluorobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a round-bottom flask, add (R)-pyrrolidin-3-ol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF or acetonitrile.

-

Stir the suspension vigorously at room temperature.

-

Add 2-fluorobenzyl bromide (1.05 eq) dropwise to the mixture.

-

Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography as described in Pathway 1.

Data Summary and Pathway Comparison

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Direct N-Alkylation |

| Key Reagents | 2-Fluorobenzaldehyde, STAB | 2-Fluorobenzyl Bromide, K₂CO₃ |

| Reaction Temp. | Room Temperature | 50-70 °C |

| Typical Yield | High (85-95%) | Good to High (75-90%) |

| Key Advantages | Mild conditions, one-pot, avoids lachrymators | Simple reagents, straightforward setup |

| Potential Issues | Aldehyde purity is crucial | Potential for over-alkylation (quaternization) |

| Scalability | Excellent | Good, requires efficient heat transfer |

Purification and Characterization

Purification:

-

Flash Column Chromatography: The primary method for purification. A typical eluent system is a gradient of 0-10% Methanol in Dichloromethane or 20-80% Ethyl Acetate in Hexanes.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the 2-fluorobenzyl group (typically in the δ 7.0-7.5 ppm region), a singlet for the benzylic CH₂ protons, and multiplets for the pyrrolidine ring protons and the hydroxyl proton.

-

¹³C NMR: Will show distinct signals for all carbon atoms, including the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the pyrrolidine ring.

-

¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) will typically show the [M+H]⁺ ion, confirming the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity of the final product. The retention time should be compared against a racemic standard if available.

Conclusion

The synthesis of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is most efficiently achieved through two primary, convergent pathways starting from (R)-pyrrolidin-3-ol. The reductive amination pathway using 2-fluorobenzaldehyde and sodium triacetoxyborohydride is often preferred for its mild, one-pot nature and consistently high yields. Alternatively, direct N-alkylation with 2-fluorobenzyl bromide and a base like potassium carbonate offers a simple and effective, albeit slightly more forcing, alternative. The choice of method may depend on the availability of starting materials, scale of the reaction, and specific laboratory capabilities. Both routes, when executed with care, provide reliable access to this valuable chiral building block for drug discovery and development.

References

- [REFERENCE 1] (This is a placeholder for a specific patent or journal article that would be found in a real-world scenario detailing the synthesis, such as those related to pharmaceutical intermedi

-

[REFERENCE 2] Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. 2017. [Link]

-

[REFERENCE 3] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022. [Link]

-

[REFERENCE 4] Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. 2021. [Link]

-

[REFERENCE 5] Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. 2017. [Link]

-

[REFERENCE 6] Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. 2024. [Link]

- [REFERENCE 7] EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

Sources

The Role of Fluorine Substitution in Pyrrolidine Scaffold Bioactivity

[1]

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold in numerous FDA-approved therapeutics, including antiviral agents, DPP-4 inhibitors, and kinase inhibitors. However, the unsubstituted pyrrolidine ring often suffers from metabolic liability and high basicity (pKa ~11.3), which can limit oral bioavailability and CNS penetration.

Strategic fluorine substitution offers a precise tool for "scaffold reprogramming."[1] By introducing fluorine atoms at the C3 or C4 positions, medicinal chemists can:

-

Modulate Basicity: Lower the pKa by 2–4 units, improving membrane permeability and reducing phospholipidosis risk.

-

Control Conformation: Exploit the fluorine gauche effect to lock the ring into a specific pucker (C3-endo vs. C3-exo), pre-organizing the ligand for receptor binding.

-

Enhance Metabolic Stability: Block oxidative metabolism at labile C-H sites (metabolic soft spots).

This guide details the mechanistic underpinnings of these effects, supported by quantitative data, experimental protocols, and therapeutic case studies.

Physicochemical Modulation[2][3]

Basicity (pKa) Attenuation

The high basicity of the secondary amine in pyrrolidine results in complete ionization at physiological pH (7.4), which can hinder passive diffusion across lipophilic membranes. Fluorine, being the most electronegative element (

Quantitative Impact: The magnitude of pKa reduction is position-dependent (distance from the nitrogen center) and additive.

| Compound | Structure | pKa (Conjugate Acid) | Bio-Impact | |

| Pyrrolidine | Unsubstituted | ~11.3 | - | High basicity; potential for lysosomal trapping. |

| 3-Fluoropyrrolidine | Monofluorinated | ~9.5 | -1.8 | Improved lipophilicity/permeability balance. |

| 3,3-Difluoropyrrolidine | Gem-difluorinated | ~7.5 | -3.8 | Significant reduction; increased fraction of neutral species at pH 7.4. |

Data synthesized from experimental values [1][2].

Lipophilicity and Metabolic Stability

While fluorine is lipophilic, its introduction into a polar scaffold like pyrrolidine has a complex effect on LogD.

-

Polarity vs. Lipophilicity: The C-F bond is polar, but the low polarizability of fluorine often results in a net increase in lipophilicity (LogP) compared to a C-H bond, provided the dipole does not increase the overall solvation significantly.

-

Metabolic Blocking: The C3 and C4 positions of pyrrolidine are prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation). Replacing C-H bonds with the metabolically robust C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively "shields" these sites, extending the half-life (

) of the drug candidate [3].

Conformational Control: The Gauche Effect

The most sophisticated application of fluorine in pyrrolidine design is the manipulation of ring puckering. Unlike steric effects which rely on repulsion, the fluorine gauche effect is a stereoelectronic phenomenon that stabilizes a specific conformation.[2][3][4][5]

Mechanistic Basis

In a 1,2-disubstituted ethane system (X-C-C-Y), highly electronegative substituents (like F and N) prefer a gauche (synclinal) orientation rather than the sterically favored anti (antiperiplanar) orientation.[5]

Orbital Interaction:

The effect is driven by hyperconjugation: the donation of electron density from a filled

-

Interaction:

-

This interaction is maximized when the C-H bond is antiperiplanar to the C-F bond, which forces the C-F and C-N bonds into a gauche relationship.

Impact on Pyrrolidine Ring Pucker[9]

-

4-Fluoroproline Model:

-

(4R)-Fluoroproline: The fluorine prefers an axial-like orientation to maximize the gauche effect with the nitrogen, stabilizing the C4-exo (trans) pucker.

-

(4S)-Fluoroproline: Stabilizes the C4-endo (cis) pucker.

-

-

Therapeutic Relevance: If a receptor binding pocket requires a specific ring conformation, fluorination can "lock" the bioactive conformation, reducing the entropic penalty of binding [4].

Figure 1: Mechanistic flow of the fluorine gauche effect leading to defined ring puckering.

Case Study: DPP-4 Inhibitors

Target: Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes. Challenge: Optimize potency and metabolic stability of the pyrrolidine-based inhibitors.

Optimization Strategy: Researchers utilized (S)-3-fluoropyrrolidine moieties to target the S1 specificity pocket of the DPP-4 enzyme.

-

Binding Mode: The pyrrolidine ring occupies the S1 hydrophobic pocket.

-

Fluorine Contribution:

-

Electronic: The fluorine atom can engage in multipolar interactions with backbone carbonyls of the enzyme (e.g., Glu205, Glu206).

-

Steric/Conformational: The 3-fluoro substitution biases the ring pucker to match the narrow topology of the S1 pocket more effectively than the unsubstituted analog.

-

-

Outcome: Compounds containing the 3-fluoropyrrolidine motif (e.g., in Teneligliptin analogs or specific SAR series) demonstrated superior IC50 values (sub-micromolar) and improved metabolic stability compared to their non-fluorinated counterparts [5].

Synthetic Methodologies

Synthesizing enantiopure fluoropyrrolidines requires stereoselective methods, as the biological activity is strictly dependent on the absolute configuration (R vs. S) and the resulting ring pucker.

Deoxyfluorination Protocol (Hydroxy Fluoro)

The most common route involves the nucleophilic fluorination of a chiral hydroxy-pyrrolidine precursor.

Reagents:

-

DAST (Diethylaminosulfur trifluoride): Common, but thermally unstable.

-

Deoxo-Fluor: Thermally more stable alternative.

-

XtalFluor-E: Crystalline, safer, requires an exogenous fluoride source (e.g., Et3N·3HF).

Stereochemistry: These reactions typically proceed via an SN2 mechanism , resulting in the inversion of the stereocenter.

-

(R)-3-Hydroxypyrrolidine

(S)-3-Fluoropyrrolidine

Workflow Diagram

Figure 2: Synthetic workflow for the stereoselective synthesis of (S)-3-fluoropyrrolidine via deoxyfluorination.

Experimental Protocol: Deoxyfluorination of N-Boc-3-Pyrrolidinol

Note: This protocol involves hazardous reagents. Perform in a fume hood.

-

Preparation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (

or Ar). Cool the solution to -78°C. -

Addition: Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) dropwise via syringe. Maintain temperature below -60°C to prevent elimination side reactions.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by pouring into saturated aqueous

(Caution: vigorous gas evolution). -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield (S)-N-Boc-3-fluoropyrrolidine.

References

-

Grygorenko, O. O., et al. (2024). Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds. ResearchGate. Link

-

PubChem. (2025).[7] 3,3-Difluoropyrrolidine Compound Summary. National Library of Medicine. Link

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharmacy Journal. Link

-

O'Hagan, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Link

-

Haffner, C. D., et al. (2005). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Gauche_effect [chemeurope.com]

- 7. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Purification of Chiral Pyrrolidinols

Abstract: Chiral pyrrolidinols are pivotal structural motifs in a vast array of pharmaceuticals and natural products, where stereochemistry dictates biological activity.[1] The ability to isolate a single, desired enantiomer in high purity is therefore a critical step in drug discovery and development. This comprehensive guide provides an in-depth exploration of the primary techniques for the purification of chiral pyrrolidinols. We will delve into the mechanistic principles and provide detailed, field-proven protocols for chromatographic methods (HPLC and SFC), diastereomeric salt crystallization, and enzymatic kinetic resolution. This document is intended for researchers, scientists, and drug development professionals seeking to master the enantioselective purification of this important class of molecules.

The Strategic Imperative of Enantiopurity in Pyrrolidinols

The three-dimensional arrangement of atoms in a chiral molecule can lead to dramatic differences in pharmacological effects. For pyrrolidinol-based drugs, one enantiomer may exhibit the desired therapeutic action, while the other could be inactive or, in the worst-case scenario, contribute to undesirable side effects.[2] Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemic mixture.[3] This places a significant emphasis on robust and scalable purification methods to achieve high enantiomeric excess (ee).

The choice of purification strategy is a critical decision in the synthetic workflow and depends on several factors including the scale of the separation, the desired level of purity, cost, and the physical properties of the specific pyrrolidinol derivative.

Figure 1: Decision-making workflow for selecting a pyrrolidinol purification technique.

Chromatographic Resolution: The Gold Standard for Analytical and Preparative Scale

Direct separation of enantiomers using chromatography is a powerful and widely used technique.[4] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for both analytical determination of enantiomeric excess and for purification on a small to medium scale.[6] The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and widely used for a broad range of chiral compounds, including pyrrolidinols.[4][6] They offer a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within their helical structure to achieve separation.[6] Macrocyclic glycopeptide-based columns are another excellent option, particularly for polar molecules.[6]

-

Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used.[2][5] The ratio of these solvents is optimized to achieve baseline separation. For basic compounds like many pyrrolidinols, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[5] Conversely, for acidic pyrrolidinols, an acidic modifier like trifluoroacetic acid (TFA) is beneficial.[5][7]

Protocol 1: Chiral HPLC Resolution of N-Boc-3-pyrrolidinol

This protocol is adapted from established methods for the separation of N-Boc protected amino alcohols.[6]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (v/v) and optimize for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the racemic N-Boc-3-pyrrolidinol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times. c. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee (%) = |([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])| * 100.[2]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, particularly at the preparative scale.[8] It uses supercritical CO2 as the main mobile phase, which offers advantages like lower viscosity, higher diffusivity, and reduced consumption of organic solvents.[8][9] These properties lead to faster separations and higher efficiency.[10][11]

Causality Behind Experimental Choices:

-

Mobile Phase: The primary mobile phase is supercritical CO2, modified with a small percentage of a polar organic solvent (co-solvent) such as methanol, ethanol, or isopropanol to modulate solute retention and selectivity.[9] Methanol often provides the best results in terms of resolution and analysis time for pyrrolidinol derivatives.[9]

-

Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are highly effective in SFC. Chlorinated versions of these phases have shown excellent performance for the separation of pyrrolidone derivatives.[9]

Protocol 2: Chiral SFC Resolution of Pyrrolidone Derivatives

This protocol is based on a comparative study of chlorinated chiral stationary phases in SFC.[9]

-

Instrumentation: SFC system with a UV detector and backpressure regulator.

-

Chiral Stationary Phase: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic mixture of supercritical CO2 and Methanol. A starting co-solvent percentage of 10-15% is recommended.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: 40 °C.

-

Backpressure: 150 bar.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Prepare a stock solution of the racemic pyrrolidone derivative in the mobile phase co-solvent (Methanol) at approximately 1 mg/mL.

Table 1: Comparison of Chromatographic Techniques

| Parameter | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |

| Typical Analysis Time | 15 - 30 minutes | 5 - 15 minutes |

| Solvent Consumption | High | Low |

| Environmental Impact | Higher | Lower ("Greener") |

| Operating Pressure | Moderate | High |

| Ideal Scale | Analytical to Semi-preparative | Analytical to Preparative |

| Resolution | High | Very High |

Diastereomeric Salt Crystallization: A Classical and Scalable Approach

For large-scale purification, diastereomeric salt crystallization is a time-tested and cost-effective method.[7][12] This technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.[13]

The Underlying Principle:

The process involves reacting the racemic pyrrolidinol (which is often basic) with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system.[13] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature), the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the pyrrolidinol can then be recovered by treating the isolated salt with a base.

Figure 2: Workflow for diastereomeric salt crystallization.

Protocol 3: Diastereomeric Salt Crystallization of a Racemic Pyrrolidinol

This is a generalized protocol that must be optimized for the specific pyrrolidinol and resolving agent.[7][14]

-

Selection of Resolving Agent: Choose a commercially available, enantiopure acid (e.g., tartaric acid, mandelic acid, dibenzoyltartaric acid). The choice can be empirical or guided by literature precedents.

-

Solvent Screening: Identify a solvent or solvent mixture in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol, acetone, or mixtures with water).[7]

-

Salt Formation and Crystallization: a. Dissolve the racemic pyrrolidinol in the chosen solvent. b. Add an equimolar amount of the chiral resolving agent. c. Heat the mixture to ensure complete dissolution. d. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. e. The less soluble diastereomeric salt will crystallize out of the solution. The rate of crystallization can be critical; sometimes, rapid filtration is necessary to achieve high enantiomeric purity by taking advantage of kinetic control.[14]

-

Isolation and Purification: a. Collect the crystals by filtration and wash them with a small amount of cold solvent. b. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Free Pyrrolidinol: a. Dissolve the purified diastereomeric salt in water. b. Add an aqueous base (e.g., NaOH or Na2CO3) to deprotonate the pyrrolidinol nitrogen and neutralize the resolving agent. c. Extract the enantiomerically enriched pyrrolidinol with an organic solvent (e.g., dichloromethane or ethyl acetate). d. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Analysis: Determine the enantiomeric excess of the final product using an appropriate analytical method, such as chiral HPLC (see Protocol 1).

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a highly selective method that utilizes enzymes to preferentially react with one enantiomer of a racemic mixture.[15] This technique is valued for its mild reaction conditions (ambient temperature and neutral pH) and exceptional enantioselectivity.[16] Lipases are commonly employed for the resolution of chiral alcohols like hydroxypyrrolidines.[15]

The Underlying Principle:

In a typical EKR of a racemic pyrrolidinol, a lipase is used to catalyze the acylation of the hydroxyl group in the presence of an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site accommodates one enantiomer much better than the other, leading to a much faster acylation rate for the "matched" enantiomer. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched starting material. These two compounds, having different functional groups, can then be easily separated by standard purification techniques like flash chromatography.[17]

Protocol 4: Lipase-Catalyzed Kinetic Resolution of 3-Hydroxypyrrolidine

This protocol is based on the work of Mochida et al. for the acetylation of racemic 3-hydroxy-pyrrolidine.[15]

-

Materials:

-

Racemic N-protected 3-hydroxypyrrolidine.

-

Lipase (e.g., Amano Lipase PS, immobilized).

-

Acyl donor (e.g., vinyl acetate).

-

Organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene).

-

-

Reaction Setup: a. To a solution of the racemic N-protected 3-hydroxypyrrolidine (1 equivalent) in the organic solvent, add the lipase (the amount will depend on the enzyme's activity). b. Add the acyl donor, vinyl acetate (0.5 - 1.0 equivalents). Using a slight excess of the pyrrolidinol ensures the reaction stops close to 50% conversion. c. Stir the mixture at room temperature.

-

Monitoring the Reaction: a. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC, or HPLC to determine the conversion percentage. b. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both the product and the remaining starting material.

-

Workup and Separation: a. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. Concentrate the filtrate under reduced pressure. c. The resulting residue contains the acylated pyrrolidinol and the unreacted pyrrolidinol. Separate these two compounds using standard flash column chromatography on silica gel.[17]

-

Analysis: a. Determine the enantiomeric excess of the separated, unreacted alcohol and the acylated product by chiral HPLC.

Table 2: Summary of Purification Techniques for Chiral Pyrrolidinols

| Technique | Principle | Advantages | Disadvantages | Typical Scale |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP).[5] | High resolution, applicable to many compounds, direct separation. | High cost of CSPs and solvents, limited scalability for purification. | Analytical to Preparative |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities.[13] | Scalable, cost-effective for large quantities, well-established. | Requires a suitable resolving agent, optimization can be time-consuming, may require multiple recrystallizations. | Preparative to Industrial |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer.[15] | High enantioselectivity, mild conditions, environmentally friendly. | Maximum theoretical yield of 50% for a single enantiomer, requires screening for a suitable enzyme. | Preparative to Industrial |

Conclusion

The purification of chiral pyrrolidinols is a critical task in the synthesis of many important pharmaceutical agents. The choice of method depends on a careful consideration of the specific requirements of the project. Chiral chromatography, particularly SFC, offers unparalleled speed and resolution for both analytical and preparative purposes. For large-scale production, the classical method of diastereomeric salt crystallization remains a robust and economical option. Finally, enzymatic kinetic resolution provides an elegant and highly selective biocatalytic route to enantiopure pyrrolidinols. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and efficiently tackle the challenge of isolating the desired enantiomers of these valuable chiral building blocks.

References

- Benchchem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.

- PMC. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.

- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- ResearchGate. Scheme 23 Resolution of disubstituted pyrrolidine 90 via enzyme....

- White Rose Research Online. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines | Organic & Biomolecular Chemistry.

- PMC. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.

- MDPI. Synthesis of a New Chiral Pyrrolidine.

- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Mapping Ignorance. A new path to enantioselective substituted pyrrolidines.

- LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

- Chemical Society Reviews (RSC Publishing). Chiral HPLC for efficient resolution of enantiomers.

- Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.

- LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.

- Wikipedia. Diastereomeric recrystallization.

- Chiral Drug Separation. Chiral Drug Separation.

- MPG.PuRe. Formation and Crystallization based Separation of Diastereomeric Salts.

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. selvita.com [selvita.com]

- 9. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

analytical methods for determining enantiomeric purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

An Application Note and Protocol for the Analytical Determination of Enantiomeric Purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Introduction

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral building block of significant interest in pharmaceutical synthesis. As with most chiral active pharmaceutical ingredients (APIs), the biological, pharmacological, and toxicological profiles of its enantiomers can differ dramatically.[1] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of the desired stereoisomer.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of robust analytical methods for quantifying the enantiomeric purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

We will explore both direct and indirect analytical approaches, focusing on the most prevalent and reliable techniques in the pharmaceutical industry: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, detailed step-by-step protocols, and guidelines for method validation based on International Council for Harmonisation (ICH) standards are presented to ensure scientific integrity and the generation of trustworthy, reproducible data.[2][3]

Core Principles of Enantiomeric Analysis

Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment.[4] This makes their separation and quantification impossible using standard analytical techniques like conventional High-Performance Liquid Chromatography (HPLC) or NMR.[4][5] To determine enantiomeric purity, a chiral environment must be introduced to induce diastereomeric interactions, leading to distinguishable physical properties. This is achieved through two primary strategies:

-

Direct Methods (Chiral Recognition): The enantiomeric mixture is introduced to a chiral environment, most commonly a Chiral Stationary Phase (CSP) in chromatography.[1][6] The enantiomers form transient diastereomeric complexes with the CSP, and differences in the stability of these complexes lead to differential retention times and, thus, separation.[1][7]

-

Indirect Methods (Diastereomer Formation): The enantiomers are covalently reacted with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[4][8] This reaction converts the pair of enantiomers into a pair of diastereomers.[4] Diastereomers have different physical properties and can be readily separated and quantified using standard achiral analytical techniques.[5][9]

I. Chiral Chromatography Methods

Chromatographic techniques are the gold standard for enantiomeric purity analysis due to their high resolution, sensitivity, and robustness.[1] For a molecule like (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, which contains both a basic nitrogen and a hydroxyl group, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most powerful and widely applied methods.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for enantiomeric separations in the pharmaceutical industry.[10][11] The selection of the Chiral Stationary Phase (CSP) is the most critical parameter for achieving separation.

Causality & Method Development Insights:

-

CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and should be the primary choice for initial screening.[6][10] Columns like Daicel's CHIRALPAK® and CHIRALCEL® series have a proven track record for resolving a wide array of chiral compounds, including those with structures analogous to the target molecule.[12] Their separation mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are all possible with the target analyte.[10]

-

Mobile Phase Selection: The choice of mobile phase (Normal Phase, Reversed-Phase, or Polar Organic Mode) is dictated by the CSP and the analyte's solubility. For polysaccharide columns, normal phase (e.g., hexane/alcohol mixtures) is often the starting point.[6]

-

Peak Shape & Additives: The tertiary amine in the pyrrolidine ring can cause peak tailing due to strong interactions with residual silanols on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase to improve peak symmetry and efficiency.[6]

Workflow for Chiral HPLC Method Development

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol by separating it from its (S)-enantiomer.

1. Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm

-

HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

-

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol reference standard

-

Racemic (R,S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol for method development

2. Chromatographic Conditions (Typical Starting Point):

| Parameter | Value | Rationale |

| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Common normal phase for broad selectivity on polysaccharide CSPs. DEA improves peak shape for basic analytes.[6] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[10] |

| Column Temp. | 25 °C | Provides good reproducibility. Temperature can be adjusted to optimize selectivity.[13] |

| Detection | UV at 215 nm or 263 nm | Wavelengths corresponding to the pyrrolidine structure or the fluorobenzyl aromatic ring. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

| Sample Conc. | ~0.5 mg/mL in mobile phase | Ensures adequate detector response without overloading the column. |

3. Procedure:

-

System Suitability (Racemic Sample): Prepare a ~0.5 mg/mL solution of the racemic material in the mobile phase. Inject this solution to confirm that the system can separate the two enantiomers. The resolution (Rs) between the two peaks should be ≥ 1.5.

-

Sample Preparation: Accurately weigh and dissolve the (R)-enantiomer sample in the mobile phase to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

-

Data Analysis:

-

Identify the peaks for the (R)- and (S)-enantiomers based on the injection of the reference standard and the racemate.

-

Integrate the peak areas for each enantiomer.

-

Calculate the percentage of the undesired (S)-enantiomer using the area percent formula: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

-

B. Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase.[14] It is often considered a "green" technology and typically provides faster separations and higher efficiency than HPLC.[15][16]

Causality & Method Development Insights:

-

Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster column equilibration, significantly reducing analysis time compared to HPLC.[16]

-

CSP and Mobile Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[17] The mobile phase consists of CO₂ and a polar organic co-solvent (modifier), such as methanol or ethanol.[15] The strength of the mobile phase, and thus the retention, is tuned by adjusting the percentage of the co-solvent.

Experimental Protocol: Chiral SFC

Objective: To achieve rapid determination of the enantiomeric purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

1. Instrumentation & Materials:

-

Analytical SFC system with UV detector and back-pressure regulator

-

Chiral Stationary Phase: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica, 150 x 4.6 mm

-

SFC-grade CO₂ and Methanol

-

Analyte standards as described for HPLC

2. Chromatographic Conditions:

| Parameter | Value | Rationale |

| Mobile Phase | CO₂ / Methanol (Gradient or Isocratic) | Methanol is a common polar modifier. A typical starting point is 15-25% Methanol.[18] |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity.[16] |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Column Temp. | 40 °C | Higher temperatures are often used in SFC to improve kinetics.[1] |

| Detection | UV at 215 nm or 263 nm | Same as HPLC. |

| Sample Conc. | ~0.5 mg/mL in Methanol | Sample should be dissolved in the co-solvent. |

3. Procedure & Data Analysis: The procedure for system suitability, sample preparation, analysis, and data calculation is analogous to the Chiral HPLC method described above.

II. NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy provides an excellent orthogonal technique for determining enantiomeric purity. The indirect approach, using a Chiral Derivatizing Agent (CDA), is powerful and does not require a chiral column.[8]

Principle: The hydroxyl group of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is reacted with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters.[4][19] These diastereomers have distinct chemical environments, resulting in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[5][8] The integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.[9]

Workflow for Enantiomeric Purity by NMR

Caption: Workflow for NMR analysis using a CDA.

Experimental Protocol: NMR with Mosher's Acid Chloride (MTPA-Cl)

Objective: To determine the enantiomeric purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol via ¹⁹F NMR analysis of its MTPA ester diastereomers.

1. Instrumentation & Materials:

-

High-resolution NMR spectrometer (≥400 MHz) with a fluorine probe

-

High-quality NMR tubes

-

(S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

-

Deuterated chloroform (CDCl₃), anhydrous

-

Pyridine, anhydrous

-

Analyte standards as described previously

2. Procedure:

-

Sample Preparation (in NMR tube): To a clean, dry NMR tube, add ~5 mg of the (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol sample.

-

Dissolve the sample in ~0.6 mL of anhydrous CDCl₃.

-

Add a small drop of anhydrous pyridine (acts as a catalyst and HCl scavenger).

-

Add a slight molar excess (~1.1 equivalents) of (S)-MTPA-Cl. Cap the tube and mix gently.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to ensure complete conversion to the diastereomeric esters. An "in-tube" procedure can be very efficient.[19][20]

-

NMR Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum. Ensure a sufficient number of scans for a high signal-to-noise ratio and a long relaxation delay (e.g., d1 = 10s) for accurate quantification.

-

Data Analysis:

-

The ¹⁹F NMR spectrum will show two signals (singlets or multiplets depending on coupling) corresponding to the -CF₃ group of the two diastereomers.

-

Integrate the area of the signal for the major diastereomer (from the R-analyte) and the minor diastereomer (from the S-analyte).

-

Calculate the enantiomeric excess (ee) and enantiomeric purity: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Enantiomeric Purity = % of the desired enantiomer

-

| Diastereomer | Source Analyte | Expected ¹⁹F Signal | Integrated Area |

| (R,S)-Ester | (R)-Analyte | Signal 1 (Major) | A_R |

| (S,S)-Ester | (S)-Analyte | Signal 2 (Minor) | A_S |

| Note: The specific chemical shifts will depend on the exact molecular environment and must be determined experimentally. |

III. Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[21] The validation should be conducted according to ICH Q2(R2) guidelines.

Key Validation Parameters for an Enantiomeric Purity Method:

| Parameter | Definition & Purpose | Acceptance Criteria (Typical) |

| Specificity | Ability to measure the analyte in the presence of other components (e.g., the other enantiomer, related substances).[2] | Baseline resolution (Rs ≥ 1.5) between enantiomer peaks. Peak purity analysis (e.g., with DAD) shows no co-elution. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[22] | Signal-to-noise ratio ≥ 10. Precision (%RSD) at this level should be acceptable (e.g., ≤ 15%). |

| Linearity | A direct proportional relationship between the concentration of the undesired enantiomer and the analytical response over a defined range.[2] | Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. peak area of the minor enantiomer. |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[23] | Typically from the LOQ to 120% of the specification limit for the undesired enantiomer.[24] |

| Accuracy | The closeness of test results to the true value. Assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.[2] | Percent recovery of the spiked enantiomer should be within 90-110%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[22] | Repeatability (Intra-assay): %RSD ≤ 10% for multiple injections. Intermediate Precision: %RSD ≤ 15% when tested on different days, with different analysts, or on different equipment. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % organic modifier, flow rate, temperature).[25] | Resolution and peak area %RSD should remain within acceptable limits during variation of parameters. |

Conclusion

Determining the enantiomeric purity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a critical step in its development as a pharmaceutical intermediate. Both chiral chromatography (HPLC and SFC) and NMR spectroscopy with chiral derivatizing agents are powerful and reliable techniques for this purpose. Chiral HPLC and SFC offer direct separation with high resolution and are considered industry-standard methods. NMR provides an excellent orthogonal confirmation, converting the analytical challenge from separating enantiomers to quantifying distinct diastereomers. The choice of method will depend on available instrumentation, sample throughput requirements, and the specific stage of drug development. For regulatory submission, a fully validated chromatographic method is essential, adhering to the principles of specificity, accuracy, precision, and robustness as outlined by ICH guidelines.

References

- PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy.

- Royal Society of Chemistry. (n.d.). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry.

- Wikipedia. (n.d.). Chiral derivatizing agent.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.

- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.

- BenchChem. (n.d.). Application Note: Determination of Enantiomeric Purity of Chiral Alcohols using (-)-Menthyloxyacetic Acid via NMR Spectroscopy.

- BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.

- ResearchGate. (2025, August 6). (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.

- Scilit. (n.d.). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent.

- TCI Chemicals. (n.d.). Chiral Derivatizing Agent for Absolute Configuration.

- MDPI. (2017, February 7). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.

- (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.

- Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.

- Agilent. (n.d.). Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System.

- BenchChem. (n.d.). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.

- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.

- BenchChem. (n.d.). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- ScienceDirect. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322.

- Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.

- U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.

- USP. (2018, October 15). Validation of Analytical Procedures.

- SlideShare. (n.d.). Analytical methods validation as per ich & usp.

- PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

- (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.

- ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Keefover-Ring, K. (n.d.). CHIRAL R.I..

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]

- 15. waters.com [waters.com]

- 16. researchgate.net [researchgate.net]

- 17. afmps.be [afmps.be]

- 18. agilent.com [agilent.com]

- 19. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. ipa-india.org [ipa-india.org]

- 22. biopharminternational.com [biopharminternational.com]

- 23. database.ich.org [database.ich.org]

- 24. uspbpep.com [uspbpep.com]

- 25. cubiclaboratories.com [cubiclaboratories.com]

Application Note: Cell-Based Evaluation of (R)-1-(2-fluoro-benzyl)-pyrrolidin-3-ol as a Potassium-Competitive Acid Blocker (P-CAB)

Executive Summary

This guide details the validation protocols for (R)-1-(2-fluoro-benzyl)-pyrrolidin-3-ol (RFBP) , a putative Potassium-Competitive Acid Blocker (P-CAB). Structurally, RFBP possesses the critical 2-fluorobenzyl hydrophobic moiety and a protonatable pyrrolidine nitrogen , features consistent with reversible inhibition of the gastric H

Unlike Proton Pump Inhibitors (PPIs) which require acid activation and covalent binding, P-CABs bind ionically to the luminal vestibule of the pump. Therefore, efficacy must be evaluated using functional cell-based assays that measure active acid secretion in real-time, rather than simple binding assays. This note prioritizes the Aminopyrine (AP) Accumulation Assay as the gold standard for determining potency (

Mechanism & Structural Rationale

To design valid assays, one must understand the interaction between RFBP and the target.

-

Target: Gastric H

/K -

Binding Mode: K

-competitive reversible binding. -

Structural Logic: The 2-fluorobenzyl group is hypothesized to occupy the hydrophobic pocket of the pump's luminal vestibule, while the pyrrolidine nitrogen (

) becomes protonated in the acidic canaliculus, locking the compound in place via ionic interaction with specific aspartate residues (e.g., Asp826 in human pumps).

Pathway Visualization: P-CAB Mechanism of Action

Figure 1: Mechanism of Action. RFBP competes with K+ ions for binding at the luminal surface of the active proton pump, blocking acid secretion.

Cell Model Selection

| Model System | Physiological Relevance | Throughput | Recommendation |

| Rabbit Gastric Glands | High (Native receptor expression, intact morphology) | Low/Medium | Primary Efficacy Model |

| HEK-293 (Stable H | Medium (Artificial expression, no canaliculi) | High | Screening/Ranking |

| Gastric Organoids | High (3D architecture) | Low | Secondary Validation |

Expert Insight: For RFBP, we utilize isolated rabbit gastric glands . Unlike HEK-293 cells, gastric glands preserve the complex signaling pathways (Histamine H2, Muscarinic M3) and the unique canalicular membrane structure required for the "ion trapping" mechanism essential for P-CAB efficacy.

Protocol A: Aminopyrine (AP) Accumulation Assay

Objective: Quantify the inhibition of acid secretion by RFBP.

Principle: Aminopyrine is a weak base (

Materials

-

Cell Source: New Zealand White Rabbit gastric mucosa (collagenase digested).

-

Tracer: [

C]-Aminopyrine (Specific Activity: 100–120 mCi/mmol). -

Stimulant: Histamine (

) + IBMX ( -

Reference Compound: Vonoprazan (Fumarate) or SCH-28080.

-

Buffer: Oxygenated Krebs-Henseleit Buffer (KHB), pH 7.4.

Step-by-Step Methodology

1. Gland Preparation

-

Perfuse rabbit stomach with PBS to remove blood.

-

Scrape fundic mucosa and mince finely.

-

Digest with Collagenase Type IA (1 mg/mL) in KHB for 45 min at 37°C with slow agitation.

-

Filter through nylon mesh (200

) to remove undigested tissue. -

Wash glands 3x with KHB (settle by gravity to retain viable glands; discard supernatant).

2. Loading & Treatment

-

Resuspend glands at 5% cytocrit in KHB containing 0.1

[ -

Aliquot 1 mL of gland suspension into 1.5 mL microcentrifuge tubes.

-

Pre-incubation: Add RFBP (Concentration range: 1 nM – 10

) or Vehicle (DMSO < 0.1%). Incubate for 20 min at 37°C.-

Note: P-CABs are fast-acting; long pre-incubation is not required compared to PPIs.

-

-

Stimulation: Add Histamine/IBMX cocktail to induce acid secretion.

-

Incubation: Incubate for 45 min at 37°C in a shaking water bath (100 rpm).

3. Separation & Lysis

-

Centrifuge tubes at 2,000 x g for 10 seconds (brief spin).

-

Supernatant Sample: Aliquot 200

of supernatant into a scintillation vial (Extracellular count). -

Aspirate remaining supernatant completely.

-

Pellet Lysis: Resuspend pellet in 200

1N NaOH (lyses cells and solubilizes protein). Neutralize with 200 -

Transfer lysate to scintillation vial.

4. Data Acquisition

-

Add 3 mL liquid scintillation cocktail (e.g., Ultima Gold).

-

Count radioactivity (CPM) using a Beta Counter.

Workflow Visualization

Figure 2: Workflow for the [14C]-Aminopyrine Accumulation Assay.

Data Analysis & Interpretation

Calculating the AP Ratio

The accumulation ratio (

-

Simplification: Since intracellular volume is difficult to measure per tube, normalize pellet counts to protein content (mg) and express as CPM/mg protein .

-

Efficacy Calculation:

Expected Results Table

| Compound | Condition | AP Accumulation (Fold Basal) | Interpretation |

| Vehicle | Basal (No Stim) | 1.0 | Baseline (Resting) |

| Vehicle | Stimulated (Hist + IBMX) | 10.0 – 20.0 | Successful Acid Secretion |

| RFBP (10 | Stimulated | ~1.5 – 3.0 | High Efficacy (Strong Blockade) |

| RFBP (1 nM) | Stimulated | ~15.0 | Low Efficacy (Below IC50) |

| Vonoprazan | Stimulated | ~1.2 | Positive Control (Complete Block) |

Self-Validating Check: If the "Vehicle Stimulated" group does not achieve at least a 5-fold increase over "Basal," the glands are compromised. Abort the assay.

Protocol B: Cytotoxicity Counter-Screen (Resazurin)

Objective: Confirm that reduced AP accumulation is due to pump inhibition, not cell death. Why: Dead parietal cells cannot accumulate aminopyrine, mimicking a "hit."

-

Plate: Seed gastric glands or HEK-293 cells in 96-well plates.

-

Treat: Add RFBP (highest assay concentration, e.g., 100

) for 2 hours. -

Reagent: Add Resazurin (Alamar Blue) to final 10% v/v.

-

Incubate: 1–4 hours at 37°C.

-

Read: Fluorescence (Ex 560 nm / Em 590 nm).

-

Criteria: Viability must remain >90% relative to vehicle control.

References

-

Sachs, G., et al. "Acid secretion and the H,K ATPase." Journal of Clinical Gastroenterology, 25, S2-S8. (Foundational mechanism of AP accumulation).

-

Scott, D.R., et al. "The permeabilized parietal cell: A model for the study of intracellular signaling." American Journal of Physiology-Gastrointestinal and Liver Physiology, 262(1), G1-G8. (Protocol for gland isolation).

-

Andersson, K., & Carlsson, E. "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics, 105(2), 167-179. (P-CAB mechanism validation).

-

Hori, Y., et al. "1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (Vonoprazan Fumarate) Reversibly Inhibits Gastric H+,K+-ATPase..." Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. (Benchmark for fluorobenzyl-pyrrole efficacy).

synthetic routes to functionalized N-aryl pyrrolidines

Application Note: Synthetic Routes to Functionalized N-Aryl Pyrrolidines

Abstract

The N-aryl pyrrolidine motif is a privileged pharmacophore found in numerous bioactive alkaloids and pharmaceutical agents (e.g., Nicotine, Pirlindole, A-366).[1] Its synthesis demands robust, scalable, and chemoselective protocols. This guide moves beyond generic textbook descriptions to provide field-validated protocols for three distinct synthetic strategies: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) , Nucleophilic Aromatic Substitution (SNAr) , and Cyclizative Condensation . Selection criteria, mechanistic insights, and troubleshooting matrices are provided to ensure experimental success.

Strategic Overview & Decision Logic

Selecting the optimal route depends heavily on the electronic nature of the aryl partner and the substitution pattern of the pyrrolidine ring.

-

Route A: Buchwald-Hartwig Amination: The "Gold Standard" for unactivated or electron-rich aryl halides. Best for late-stage functionalization.[2]

-

Route B: SNAr: Ideal for electron-deficient aryl fluorides/chlorides (e.g., nitrobenzenes, pyridines). No metal catalyst required.

-

Route C: Cyclizative Condensation: Best for constructing the pyrrolidine ring de novo from anilines, particularly when accessing 2,5-disubstituted patterns via diketones.

Figure 1: Synthetic Strategy Decision Tree

Caption: Decision logic for selecting the optimal synthetic route based on substrate electronics and availability.

Method A: Buchwald-Hartwig Amination (The General Solution)

This is the most versatile method for coupling secondary amines like pyrrolidine with aryl halides.

Expertise & Mechanistic Insight

For secondary amines, steric bulk around the palladium center is critical to promote reductive elimination over

-

Ligand Selection: RuPhos is the superior choice for N-aryl pyrrolidines. Its bulky biaryl backbone prevents the formation of inactive bis-ligated Pd complexes, while the dicyclohexylphosphino group ensures electron richness for oxidative addition.

-

Base Selection: NaOtBu is standard. However, if the substrate contains base-sensitive groups (esters, nitriles), switch to Cs₂CO₃ or K₃PO₄ in tert-butanol.

Protocol: RuPhos-Mediated Coupling

Materials:

-

Aryl Bromide/Chloride (1.0 equiv)[3]

-

Pyrrolidine derivative (1.2 equiv)

-

RuPhos Pd G4 (1.0–2.0 mol%) (Self-activating precatalyst recommended over Pd(OAc)₂ + Ligand)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried reaction vial equipped with a stir bar with the Aryl Halide, RuPhos Pd G4, and NaOtBu.

-

Note: If the amine is solid, add it here.[3] If liquid, add in step 3.

-

-

Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Addition: Add anhydrous solvent via syringe, followed by the liquid Pyrrolidine.

-

Reaction: Heat the block to 85–100 °C for 2–12 hours.

-

QC Check: Monitor by TLC/LCMS.[3] The reaction typically turns dark brown/black upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Table 1: Troubleshooting Buchwald Couplings

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Oxidative addition failure (Ar-Cl) | Switch solvent to 1,4-Dioxane ; increase temp to 110°C. |

| Dehalogenation |

Method B: Nucleophilic Aromatic Substitution (SNAr)

Ideal for scaling up reactions involving electron-deficient heterocycles (e.g., 2-fluoropyridine, 4-fluoronitrobenzene).

Expertise & Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[2] The rate-determining step is the initial nucleophilic attack.[2]

-

Leaving Group: Fluoride is the best leaving group (F >> Cl > Br) due to the high electronegativity of F stabilizing the transition state, despite the strong C-F bond.[2]

-

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation and leave the pyrrolidine "naked" and reactive.

Protocol: SNAr on Fluoropyridines

Materials:

-

Fluoro-heterocycle (e.g., 2-fluoropyridine) (1.0 equiv)

-

Pyrrolidine (1.5 equiv)

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv)

-

Solvent: DMSO or DMF (0.5 M)

Step-by-Step Procedure:

-

Setup: Dissolve the fluoro-substrate in DMSO in a round-bottom flask.

-

Addition: Add K₂CO₃ followed by pyrrolidine.

-

Reaction: Heat to 80–120 °C .

-

Optimization: For highly reactive substrates (e.g., 2-fluoro-4-nitrobenzene), start at Room Temperature . The reaction can be exothermic.

-

-

Workup: Pour the mixture into ice-water (5x reaction volume).

-

Solid Product: Filter the precipitate.

-

Oil Product: Extract with Et₂O (avoid EtOAc if DMF is present to prevent emulsion). Wash organic layer with LiCl (5% aq) to remove residual DMF.

-

Method C: Cyclizative Condensation (The "Builder" Route)

When the specific functionalized pyrrolidine is not available, build the ring onto the aniline.

Expertise & Mechanistic Insight

The Paal-Knorr synthesis or reductive amination of 1,4-diketones allows access to 2,5-disubstituted pyrrolidines. Modern variants use Iridium catalysis to perform transfer hydrogenation, avoiding harsh acids.

Figure 2: Cyclization Pathway (Aniline + 1,4-Diketone)

Caption: Pathway for constructing the pyrrolidine core from anilines and diketones.[1][4][5][6]

Protocol: Ir-Catalyzed Reductive Amination

Materials:

-

Aniline derivative (1.0 equiv)[4]

-

2,5-Hexanedione (or derivative) (1.0 equiv)

-

[Cp*IrCl₂]₂ (1.0 mol%)

-

Formic Acid (HCOOH) (30 equiv) - Hydrogen source

-

Solvent: Water or MeOH

Step-by-Step Procedure:

-

Mix aniline, diketone, and catalyst in water.[7]

-

Add Formic Acid.[4]

-

Heat to 80 °C for 12 hours.

-

Neutralize with NaHCO₃ and extract with EtOAc.

-

Note: This method avoids the formation of the pyrrole byproduct by driving the reduction immediately.

-

References

-

Buchwald-Hartwig Amination (RuPhos Utility)

- Maitro, G., et al.

-

Source:

-

SNAr Protocols

- Bunce, R. A., et al.

-

Source:

-

Cyclization Strategies (Ir-Catalysis)

- Li, X., et al.

-

Source:

-

Ligand Selection Guide

- Strem Chemicals / Buchwald Group.

-

Source:

Sources

Troubleshooting & Optimization

preventing side reactions in pyrrolidine synthesis

Technical Support Center: Pyrrolidine Synthesis & Optimization Status: Online | Specialist: Senior Application Scientist | Ticket System: Active

Introduction: The Pyrrolidine Challenge

You are likely here because your pyrrolidine synthesis—a cornerstone of pharmaceutical scaffolds like proline derivatives, nicotine analogs, and kainoids—is failing. The five-membered nitrogen heterocycle is deceptively simple. In practice, its formation is governed by a ruthless competition between ring strain (kinetic barriers) and entropic freedom (polymerization) .

This guide bypasses general textbook theory to address the specific failure modes encountered in high-stakes drug development environments.

Module 1: Cyclization Failures (Intramolecular Nucleophilic Substitution)

Ticket ID: #CYC-001 User Issue: "My precursor is consumed, but I'm isolating oligomers or starting material, not the ring."

Root Cause Analysis: Kinetic vs. Thermodynamic Control

The most common error in forming pyrrolidines via

-

The Trap: Researchers often attempt 5-endo-trig cyclizations (attacking a double bond within the forming ring). This is geometrically disfavored because the orbital trajectory required for the nucleophile to attack the

-system is physically unreachable in a 5-membered transition state. -

The Solution: You must design your precursor to follow the 5-exo-tet pathway (attacking a saturated carbon outside the ring) or the 5-exo-trig pathway.

Troubleshooting Protocol: The High-Dilution Strategy

If your geometry is correct (5-exo-tet) but you still see oligomers, your concentration is too high, favoring intermolecular reaction over intramolecular cyclization.

Standard Operating Procedure (SOP) for High-Dilution Cyclization:

-

Solvent Volume: Calculate solvent volume to achieve < 0.01 M concentration.

-

Addition Rate: Do not dump reagents. Use a syringe pump to add the substrate to the catalyst/base mixture over 4–8 hours. This keeps the instantaneous concentration of the uncyclized substrate near zero ("pseudo-infinite dilution").

-

Temperature: Heat is often required to overcome the entropic penalty of bringing the chain ends together. Reflux in acetonitrile or toluene is standard.

Visualization: Cyclization Decision Logic

Figure 1: Decision matrix based on Baldwin's rules for diagnosing cyclization failures [1][4].

Module 2: Stereochemical Integrity (Preventing Racemization)

Ticket ID: #CHI-002 User Issue: "My chiral proline derivative lost its enantiomeric excess (ee) during coupling."

Root Cause Analysis: The Oxazolone Pathway

N-protected amino acids (especially carbamates like Fmoc/Boc) can cyclize to form oxazolones (azlactones) upon activation. The C-H proton at the chiral center of the oxazolone is highly acidic (

Preventative Matrix: Coupling Reagents & Bases